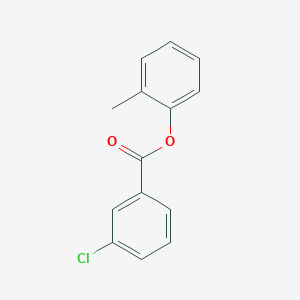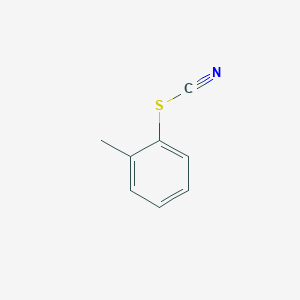
2-Methylphenyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenyl thiocyanate is an organic compound with the molecular formula C8H7NS It is a derivative of thiocyanate, where the thiocyanate group is attached to a 2-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylphenyl thiocyanate can be synthesized through several methods. One common method involves the reaction of 2-methylphenylamine with thiophosgene, followed by the addition of potassium thiocyanate. The reaction is typically carried out in an organic solvent such as dimethylbenzene under nitrogen protection to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves the use of phenyl isothiocyanate and corresponding amines. This method is advantageous due to its low toxicity, low cost, and high yield . The reaction is carried out under mild conditions, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylphenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pesticides, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-methylphenyl thiocyanate involves its interaction with biological molecules. It can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl thiocyanate: Similar structure but lacks the methyl group.
2-Methylphenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of thiocyanate.
2-Methylphenylamine: Precursor in the synthesis of 2-methylphenyl thiocyanate.
Uniqueness
This compound is unique due to the presence of both the methyl group and the thiocyanate group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
5285-88-1 |
|---|---|
Molekularformel |
C8H7NS |
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
(2-methylphenyl) thiocyanate |
InChI |
InChI=1S/C8H7NS/c1-7-4-2-3-5-8(7)10-6-9/h2-5H,1H3 |
InChI-Schlüssel |
DXMJYVAYKVAEIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


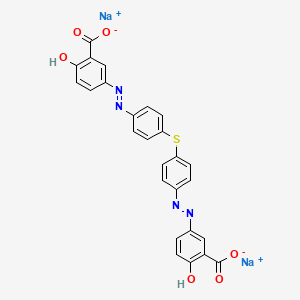
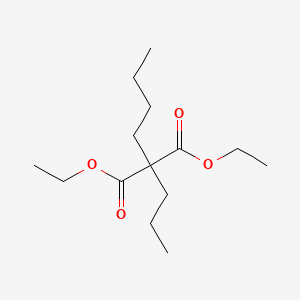
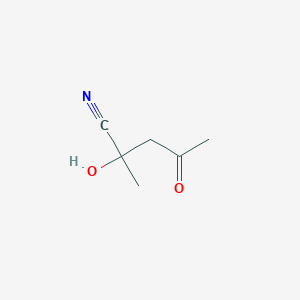
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
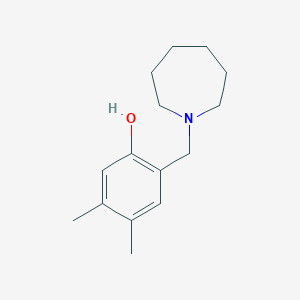
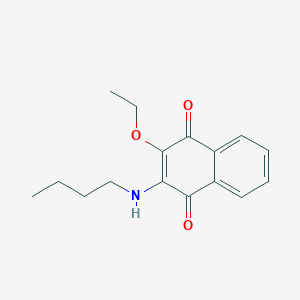
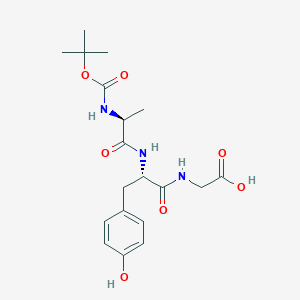
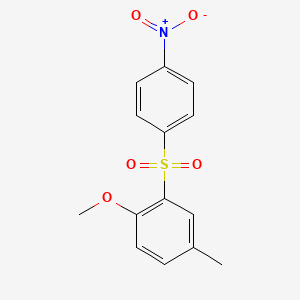
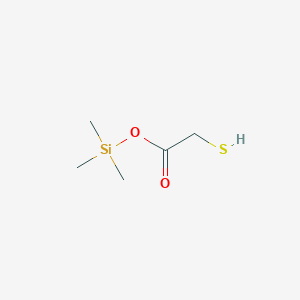
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)

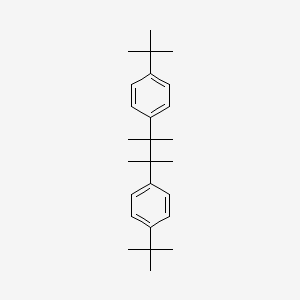
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
